Methyl 3-(benzyloxy)cyclobutanecarboxylate

Vue d'ensemble

Description

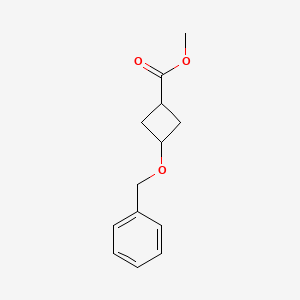

Methyl 3-(benzyloxy)cyclobutanecarboxylate is an organic compound with the molecular formula C13H16O3. It is a cyclobutane derivative with a benzyloxy group attached to the third carbon and a methyl ester group attached to the carboxylate group. This compound is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 3-(benzyloxy)cyclobutanecarboxylate can be synthesized through several methods. One common method involves the reaction of cyclobutanecarboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The resulting benzyloxycyclobutanecarboxylic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-(benzyloxy)cyclobutanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclobutanecarboxylates depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl 3-(benzyloxy)cyclobutanecarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of methyl 3-(benzyloxy)cyclobutanecarboxylate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its interactions with enzymes or receptors are studied to understand its effects at the molecular level .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 3-(phenylmethoxy)cyclobutanecarboxylate

- 3-(Benzyloxy)cyclobutanecarboxylic acid methyl ester

- Methyl 3-phenylmethoxycyclobutane-1-carboxylate

Uniqueness

Methyl 3-(benzyloxy)cyclobutanecarboxylate is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of both the benzyloxy and methyl ester groups allows for diverse chemical transformations and applications .

Activité Biologique

Methyl 3-(benzyloxy)cyclobutanecarboxylate is an organic compound with significant potential in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its structural characteristics, synthesis, and preliminary research findings regarding its therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol. The compound features a cyclobutane ring substituted with a benzyloxy group at the third position and a carboxylate functional group. These structural elements contribute to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.26 g/mol |

| Functional Groups | Ester, Carboxylate |

| Structural Features | Cyclobutane ring |

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Cyclobutane Ring : This can be achieved through various cyclization reactions.

- Substitution Reactions : Introducing the benzyloxy group at the appropriate position.

- Esterification : Converting the carboxylic acid to its methyl ester form.

These synthetic routes allow for modifications that can enhance the compound's properties or tailor it for specific applications.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities, although comprehensive research is limited. Notable potential activities include:

- Anti-inflammatory Properties : The compound may interact with inflammatory pathways, suggesting a role in treating inflammatory conditions.

- Anticancer Activity : Initial investigations suggest that it could inhibit cancer cell proliferation, although specific mechanisms remain to be elucidated.

- Enzyme Interaction : The benzyloxy group may enhance binding affinity to biological targets such as enzymes or receptors.

The mechanism of action is believed to involve:

- Binding Affinity : The benzyloxy group enhances interactions with specific molecular targets.

- Structural Rigidity : The cyclobutane ring provides stability, potentially influencing how the compound interacts with biomolecules.

- Hydrogen Bonding : The carboxylic acid group can participate in hydrogen bonding, further influencing biological activity.

Case Studies and Research Findings

While extensive clinical data on this compound are lacking, some studies have provided insights into its potential applications:

- In Vitro Studies : Research has indicated that compounds with similar structures exhibit larvicidal activity against mosquito vectors such as Aedes aegypti, which are responsible for transmitting diseases like dengue and Zika virus. This suggests that this compound may also possess insecticidal properties .

- Cytotoxicity Assessments : In studies assessing toxicity in mammalian cells, compounds structurally related to this compound demonstrated low cytotoxicity at high concentrations, indicating a favorable safety profile for further development .

Propriétés

IUPAC Name |

methyl 3-phenylmethoxycyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-15-13(14)11-7-12(8-11)16-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSCRJLYEZUUMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30965355, DTXSID101218003 | |

| Record name | Methyl 3-(benzyloxy)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5107-93-7, 84182-50-3 | |

| Record name | Methyl 3-(benzyloxy)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.